molecular formula C16H21N3O2 B2652376 1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea CAS No. 1210944-85-6

1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea

Cat. No.: B2652376
CAS No.: 1210944-85-6
M. Wt: 287.363
InChI Key: XAVGZYYWAWDFRI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a methyl-substituted phenyl ring, and a piperidinone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-oxopiperidine.

    Introduction of the Phenyl Ring: The phenyl ring with a methyl substituent is introduced through a coupling reaction, often using reagents like aryl halides and palladium catalysts.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a similar reagent under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea can be compared with other similar compounds, such as:

    1-Cyclopropyl-3-(4-(2-oxopiperidin-1-yl)phenyl)urea: This compound lacks the methyl substituent on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)thiourea: The thiourea derivative may exhibit different chemical and biological properties due to the presence of sulfur instead of oxygen in the urea linkage.

Properties

IUPAC Name

1-cyclopropyl-3-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-10-13(18-16(21)17-12-5-6-12)7-8-14(11)19-9-3-2-4-15(19)20/h7-8,10,12H,2-6,9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVGZYYWAWDFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2CC2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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